[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves multiple steps, each requiring specific reagents and conditions. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which is a method to introduce the trifluoromethyl group into organic molecules.
Attachment of the indazole moiety: This step involves the formation of a carbonyl linkage between the pyrazolo[1,5-a]pyrimidine core and the indazole derivative.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be performed on the aromatic rings and the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the trifluoromethyl group is known to enhance the biological activity of many compounds .
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The combination of different functional groups may result in unique pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The indazole moiety may interact with various signaling pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Isopropylphenyl)-methanol: This compound shares the isopropylphenyl group but lacks the complex pyrazolo[1,5-a]pyrimidine core.
1-(4-isopropylphenyl)methanamine: This compound contains the isopropylphenyl group and an amine functional group but does not have the same overall structure.
Uniqueness
The uniqueness of [5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE lies in its combination of multiple functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, sets it apart from many similar compounds due to its significant impact on biological activity and chemical reactivity .
Properties
Molecular Formula |
C39H36F3N5O |
---|---|
Molecular Weight |
647.7g/mol |
IUPAC Name |
[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C39H36F3N5O/c1-23(2)27-16-18-28(19-17-27)32-21-34(39(40,41)42)46-35(43-32)22-33(44-46)38(48)47-37(29-14-10-25(4)11-15-29)31-7-5-6-30(36(31)45-47)20-26-12-8-24(3)9-13-26/h8-23,31,37H,5-7H2,1-4H3/b30-20+ |
InChI Key |
XRLQSVIVDUVXLG-TWKHWXDSSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)C5=NN6C(=CC(=NC6=C5)C7=CC=C(C=C7)C(C)C)C(F)(F)F |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)C5=NN6C(=CC(=NC6=C5)C7=CC=C(C=C7)C(C)C)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)C5=NN6C(=CC(=NC6=C5)C7=CC=C(C=C7)C(C)C)C(F)(F)F |
Origin of Product |
United States |
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